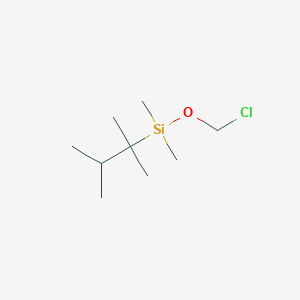
(Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane is a chemical compound with the molecular formula C8H19ClSi. It is a colorless liquid known for its use in various chemical reactions and industrial applications. The compound is characterized by its unique structure, which includes a chloromethoxy group and a dimethylbutan-2-yl group attached to a dimethylsilane core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane typically involves the reaction of 2,3-dimethylbutan-2-ol with chloromethylsilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure consistent product quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The dimethylsilane core provides stability and enhances the reactivity of the compound. The pathways involved include the activation of the silicon center and the subsequent formation of reactive intermediates .
Comparación Con Compuestos Similares
- Chlorodimethylthexylsilane
- Dimethylthexylsilyl chloride
- 2,3-Dimethylbutane derivatives
Comparison: (Chloromethoxy)(2,3-dimethylbutan-2-yl)dimethylsilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced versatility in chemical reactions and broader applications in various fields .
Propiedades
Número CAS |
125816-34-4 |
|---|---|
Fórmula molecular |
C9H21ClOSi |
Peso molecular |
208.80 g/mol |
Nombre IUPAC |
chloromethoxy-(2,3-dimethylbutan-2-yl)-dimethylsilane |
InChI |
InChI=1S/C9H21ClOSi/c1-8(2)9(3,4)12(5,6)11-7-10/h8H,7H2,1-6H3 |
Clave InChI |
HBCACYOKGFXCMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)[Si](C)(C)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


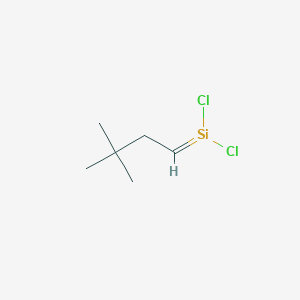
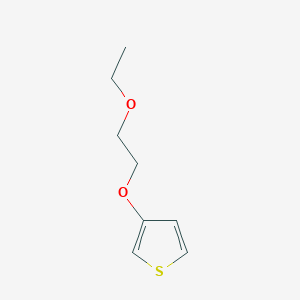


![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
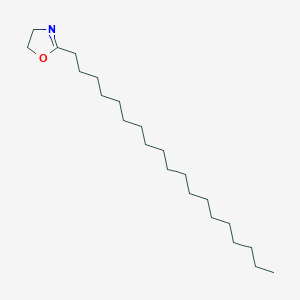

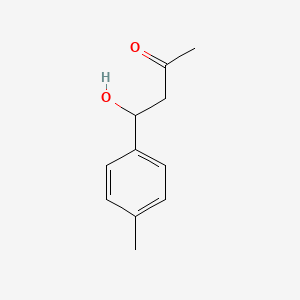
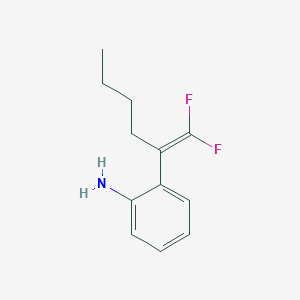
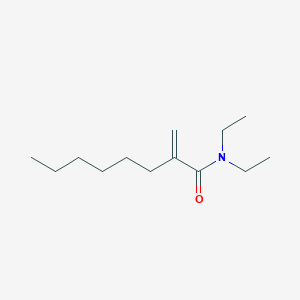
![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)

![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)
